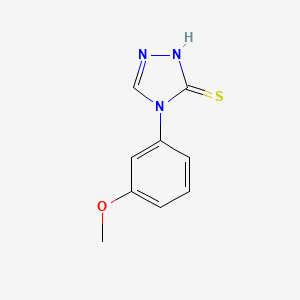

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCDYSNOKGTAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407535 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36017-21-7 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] The introduction of a thiol group at the 3-position and various substituents at the N-4 position can significantly modulate the biological profile of these compounds, making them a focal point for drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, promising derivative: this compound.

Part 1: Synthesis of this compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the intramolecular cyclization of a corresponding 1-acyl or aroyl-4-substituted-thiosemicarbazide in an alkaline medium.[6][7][8] This method is efficient, high-yielding, and provides a clear pathway to the desired heterocyclic core.

Foundational Chemistry: The Synthetic Pathway

The synthesis is a two-step process starting from commercially available 3-methoxyaniline. The first step involves the formation of the key intermediate, 4-(3-methoxyphenyl)thiosemicarbazide. The second step is an base-catalyzed intramolecular cyclization reaction using formic acid, which acts as the source for the fifth carbon atom of the triazole ring, followed by dehydration to yield the final product.

Mechanistic Insights: The Rationale Behind the Reaction

The cyclization of acyl thiosemicarbazides into 1,2,4-triazoles is a well-established reaction. In an alkaline medium, the terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the stable, aromatic triazole ring.[6][7] The use of a strong base like potassium hydroxide facilitates the deprotonation steps and drives the cyclization to completion. The final acidification step is crucial for neutralizing the reaction mixture and precipitating the product, which exists in a thiol-thione tautomeric equilibrium.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 4-(3-methoxyphenyl)thiosemicarbazide

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methoxyaniline (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Reagent Addition: Add concentrated hydrochloric acid (10 mL) dropwise with constant stirring. Subsequently, add a solution of ammonium thiocyanate (0.12 mol) in water (25 mL).

-

Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated 1-(3-methoxyphenyl)thiourea is filtered, washed with cold water, and dried.

-

Hydrazinolysis: To the dried thiourea intermediate, add hydrazine hydrate (0.15 mol) and reflux in ethanol (100 mL) for 10-12 hours, until the evolution of ammonia gas ceases.

-

Product Isolation: Cool the reaction mixture. The solid 4-(3-methoxyphenyl)thiosemicarbazide that separates out is filtered, washed thoroughly with water, and recrystallized from ethanol.

Part B: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 4-(3-methoxyphenyl)thiosemicarbazide (0.05 mol) in formic acid (50 mL).

-

Cyclization: Heat the mixture under reflux for 8-10 hours. Monitor the reaction's completion using TLC.

-

Product Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed extensively with cold water to remove any residual acid, and then dried under vacuum.

-

Recrystallization: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

| Reagent | Molar Eq. | Molecular Wt. | Amount (g/mL) |

| Part A | |||

| 3-Methoxyaniline | 1.0 | 123.15 | 12.3 g |

| Ammonium Thiocyanate | 1.2 | 76.12 | 9.1 g |

| Hydrazine Hydrate | 1.5 | 50.06 | ~7.5 mL |

| Part B | |||

| 4-(3-methoxyphenyl)thiosemicarbazide | 1.0 | 197.25 | 9.86 g |

| Formic Acid | Solvent | 46.03 | 50 mL |

Part 2: Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. The thiol-thione tautomerism is observable here.[9]

-

N-H Stretch: A broad peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching of the triazole ring in its thione form.

-

S-H Stretch: A weak absorption around 2550-2600 cm⁻¹ indicates the presence of the thiol (S-H) tautomer.[6]

-

C=N Stretch: A sharp peak around 1600-1625 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[6]

-

C=S Stretch: The thione form will exhibit characteristic bands for the N-C=S group between 950-1550 cm⁻¹.[6][9]

-

Aromatic C-H & C-O-C: Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-O-C stretch of the methoxy group is typically found around 1250 cm⁻¹ and 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular structure.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

SH/NH Proton: A broad singlet, exchangeable with D₂O, is expected in the downfield region (δ 13.0-14.0 ppm), corresponding to the proton on either sulfur or nitrogen, depending on the dominant tautomer in the solvent.[6][10]

-

Triazole C-H: A singlet for the proton at the C-5 position of the triazole ring will appear around δ 8.5-9.5 ppm.

-

Aromatic Protons: A complex multiplet between δ 6.9-7.5 ppm will be observed for the four protons of the 3-methoxyphenyl ring.

-

Methoxy Protons: A sharp singlet integrating to three protons will be present around δ 3.8 ppm.[11]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

C=S Carbon: The most downfield signal, typically around δ 165-175 ppm, is attributed to the C-3 carbon of the triazole ring in its thione form.[11]

-

Triazole C-5: The C-5 carbon of the triazole ring is expected around δ 145-155 ppm.

-

Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring will appear in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield.

-

Methoxy Carbon: The OCH₃ carbon will show a signal around δ 55-56 ppm.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Molecular Ion Peak: Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 208.06.

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve the cleavage of the triazole ring or the loss of substituents.[12] Analysis of the fragmentation pattern can further corroborate the proposed structure.

Analytical Data Summary

The following table summarizes the expected analytical and spectral data for the target compound.

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, determined experimentally |

| FT-IR (KBr, cm⁻¹) | ~3150 (N-H), ~3050 (Ar C-H), ~2570 (S-H), ~1610 (C=N), ~1250 (C-O-C) |

| ¹H NMR (δ, ppm) | ~13.5 (s, 1H, SH/NH), 8.5-9.5 (s, 1H, triazole-H), 6.9-7.5 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) |

| MS (ESI+) | m/z = 208.06 ([M+H]⁺) |

| Elemental Analysis | C: 52.16%, H: 4.38%, N: 20.27% (Calculated) |

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Ingenta Connect. [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Springer. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Springer. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. NIH. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. MDPI. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). ResearchGate. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. [Link]

-

Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

-

Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]

-

Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Zaporozhye Medical Journal. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. SARJ. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Versatile Scaffold of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of a thiol group at the 3-position and a substituted phenyl ring at the 4-position, as in the case of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, imparts unique chemical characteristics and opens up avenues for further molecular exploration and drug development. This guide provides a comprehensive overview of the chemical properties of this specific triazole derivative, intended for researchers, scientists, and professionals in the field of drug discovery and development.

Synthesis and Molecular Architecture

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[13][14] A common and effective method involves the reaction of an appropriately substituted acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization. In the case of this compound, the synthesis would logically proceed from a suitable benzoyl hydrazide derivative and 3-methoxyphenyl isothiocyanate.

Caption: Synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step protocol adapted from established methods for the synthesis of analogous compounds.[13]

Step 1: Synthesis of 1-Benzoyl-4-(3-methoxyphenyl)thiosemicarbazide

-

To a solution of benzoyl hydrazide (0.1 mol) in ethanol (100 mL), add 3-methoxyphenyl isothiocyanate (0.1 mol).

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

-

The 1-benzoyl-4-(3-methoxyphenyl)thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (2N, 100 mL).

-

The mixture is refluxed for 6-8 hours.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.

The Critical Thione-Thiol Tautomerism

A key chemical feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic evidence from related compounds suggests that in the solid state and in solution, the thione form is generally predominant.[15] This equilibrium is crucial as it dictates the compound's reactivity and its potential interactions with biological targets.

Caption: Thione-thiol tautomeric equilibrium in 4,5-disubstituted-1,2,4-triazole-3-thiols.

The position of this equilibrium can be influenced by several factors, including the nature of the substituents on the triazole ring and the polarity of the solvent.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the aromatic protons, and the labile proton of the thiol/thione group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| SH/NH | ~13.0 - 14.0 | Singlet (broad) | The chemical shift of this proton is highly dependent on the solvent and concentration. This downfield shift is characteristic of the thione tautomer. |

| Aromatic-H | ~6.8 - 7.5 | Multiplet | The protons of the 3-methoxyphenyl group will exhibit a complex splitting pattern. |

| OCH₃ | ~3.8 | Singlet | A sharp singlet corresponding to the three protons of the methoxy group. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S | ~165 - 175 | The thione carbon is significantly deshielded and is a key indicator of the predominant tautomeric form. |

| Aromatic-C | ~110 - 160 | Multiple signals corresponding to the carbons of the phenyl and methoxyphenyl rings. |

| Triazole C5 | ~145 - 155 | The carbon atom at position 5 of the triazole ring. |

| OCH₃ | ~55 | The carbon of the methoxy group. |

Predicted FT-IR Spectral Data

The infrared spectrum is particularly useful for identifying the functional groups present and confirming the tautomeric form.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3100 - 3300 | Stretching (indicative of the thione form) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| S-H | ~2550 - 2600 | Stretching (weak, may not be observed if the thione form dominates) |

| C=N | ~1600 - 1650 | Stretching |

| C=S | ~1250 - 1350 | Stretching |

| C-O-C | ~1050 and ~1250 | Asymmetric and symmetric stretching |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃OS). Fragmentation patterns would likely involve the loss of the methoxy group, the thiol group, and cleavage of the triazole ring.

Chemical Reactivity: The Thiol as a Nucleophilic Handle

The thiol group (or the thione in its tautomeric form) is the primary site of reactivity for this class of compounds. It readily undergoes S-alkylation in the presence of a base to form a variety of thioether derivatives.[7][8] This reactivity is a cornerstone for the synthesis of diverse libraries of compounds for biological screening.

Potential Biological Activities and Applications

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.

-

Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the potent antibacterial and antifungal properties of substituted 1,2,4-triazole-3-thiols.[1][2][3][4][5][6][8] These compounds are of particular interest in the search for new agents to combat drug-resistant pathogens.

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of this class of compounds.[10][12][14]

-

Other Potential Activities: Derivatives of 1,2,4-triazole have also been investigated for their anticancer, anticonvulsant, and antiviral activities.[9][11][15]

The presence of the 3-methoxyphenyl group in the target molecule may influence its lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and the proven biological potential of its structural class. Its synthesis is achievable through established synthetic routes, and its chemical properties are dominated by the thione-thiol tautomerism and the nucleophilicity of the sulfur atom. This guide provides a solid foundation for researchers to understand, synthesize, and further explore the potential of this and related compounds in the development of new therapeutic agents.

References

- Sabale, P. M., & Mehta, P. (n.d.).

- (n.d.).

- (2021).

- (2021).

- (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. PubMed Central.

- (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.

- (2010).

- (n.d.).

- (n.d.).

- (n.d.).

- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

- (n.d.).

- (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- (n.d.).

- (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.

- (2022).

-

(n.d.). 5-(4-methoxy-phenyl)-4H-[1][2][4]triazole-3-thiol - Optional[MS (GC)] - Spectrum. SpectraBase.

- (n.d.). 4H-1,2,4-triazole-3-thiol, 4-(5-chloro-2-methoxyphenyl)-5-[(3,5-difluorophenyl)methyl]- - Optional[1H NMR] - Spectrum. SpectraBase.

- Labanauskas, L., et al. (2004). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity.

- (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. PubChem.

- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.

- (n.d.). 5-phenyl-4H-1,2,4-triazol-3-yl] thio. ProQuest.

- (n.d.). 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum. ChemicalBook.

- (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum. ChemicalBook.

- (n.d.). 4-allyl-5-(4-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. PubChem.

- (n.d.). 4,5-bis(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol - Optional[13C NMR]. SpectraBase.

- (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.uran.ua [journals.uran.ua]

- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Antimicrobial Activity of S-substituted Derivatives of 1,2,4-triazol-3-thiol - Neliti [neliti.com]

- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 14. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

A Guide to the Spectroscopic Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A Multifaceted Approach to Structural Elucidation

Abstract

This technical guide provides an in-depth exploration of the spectroscopic methodologies integral to the structural characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical applications of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous identification and detailed structural analysis of the title compound. Experimental protocols, data interpretation strategies, and the crucial role of thione-thiol tautomerism are discussed with scientific rigor, providing researchers and drug development professionals with a comprehensive reference for their analytical workflows.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, combines this versatile heterocyclic system with a methoxyphenyl substituent, a common feature in pharmacologically active molecules. Accurate and comprehensive structural elucidation is a prerequisite for understanding its structure-activity relationships (SAR) and for ensuring quality control in synthetic and drug development processes.

A critical feature of this class of compounds is the existence of thione-thiol tautomerism, where the molecule can exist in two interconverting forms: a thione form with a C=S double bond and an N-H bond, and a thiol form with a C-S-H single bond arrangement.[4][5][6] Spectroscopic analysis is paramount in determining the predominant tautomeric form in a given state (solid or solution), which has significant implications for its chemical reactivity and biological interactions.

This guide will systematically detail the application of key spectroscopic techniques to provide a holistic and self-validating analytical workflow for this compound.

Synthesis Pathway Overview

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process.[7][8][9] A common and effective route involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization. For the title compound, the synthesis would logically proceed from 3-methoxybenzoyl chloride.

Caption: Logic flow for NMR-based structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is sensitive to the conjugation system, which differs between the thione and thiol tautomers.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Expected Absorption Maxima (λ_max)

Triazole derivatives typically exhibit absorption bands in the UV region. [10][11][12][13]The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The exact λ_max values will be influenced by the solvent polarity and the tautomeric equilibrium. Generally, two main absorption bands can be expected. [12]

| Transition Type | Expected λ_max (nm) | Associated Chromophore |

|---|---|---|

| π→π* | 250 - 270 | Aromatic system and triazole ring conjugation. [12] |

| n→π* | 280 - 310 | Non-bonding electrons on sulfur and nitrogen atoms. [12]|

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights through fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to create charged droplets, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

-

Analysis: The ions are separated based on their m/z ratio and detected.

-

Tandem MS (MS/MS): The [M+H]⁺ ion can be isolated and fragmented to generate a characteristic fragmentation spectrum.

Expected Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₉H₉N₃OS. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

-

Molecular Weight: 207.25 g/mol

-

Expected [M+H]⁺ ion: m/z 208.05

The fragmentation of the 1,2,4-triazole ring is influenced by the substituents. [14][15]Common fragmentation pathways for similar structures involve cleavages of the triazole ring and losses of small neutral molecules.

Caption: A simplified potential fragmentation pathway for the target molecule.

Expert Insight: ESI-MS studies on related 1,2,4-triazole-3-thiones have shown that fragmentation patterns can be complex and are best elucidated by varying instrumental parameters like the fragmentor voltage to control the extent of fragmentation. [14][16]

Conclusion: A Synergistic Approach

The spectroscopic analysis of this compound requires a multi-technique, synergistic approach. FT-IR provides crucial information on functional groups and tautomerism in the solid state. NMR spectroscopy offers an unambiguous map of the molecular skeleton and confirms the structure in solution. UV-Vis spectroscopy probes the electronic structure, while mass spectrometry confirms the molecular weight and provides additional structural details through fragmentation. Together, these methods provide a self-validating system for the complete and confident characterization of this important heterocyclic compound, underpinning its potential development in pharmaceutical applications.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Kaplaushenko, A. H., et al. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye State Medical University*. [Link]

-

ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in... ResearchGate. [Link]

-

Rostkowska, H., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra and fluorescence spectra of bis‐triazole... ResearchGate. [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. [Link]

-

Mondal, S., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

-

ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

-

PubMed. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. PubMed. [Link]

-

Al-Salim, R. K., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

-

ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Gomha, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

-

MDPI. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]

-

PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the triazole‐thiol ligand. ResearchGate. [Link]

-

ResearchGate. (2019). A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE. ResearchGate. [Link]

-

ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

SARJ. (n.d.). Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. SARJ. [Link]

-

ResearchGate. (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]

-

ACS Publications. (1971). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]

-

ScienceGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceGate. [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2021). Synthesis and Screening of NewO[4][5][10]xadiazole,T[4][5][17]riazole, andT[4][5][17]riazolo[4,3-b]t[4][5][17]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and its thiol derivatives are pivotal intermediates in the synthesis of novel therapeutic agents. Accurate structural elucidation via NMR is therefore a critical step in the research and development pipeline. This document offers a predictive interpretation of the NMR data, grounded in fundamental principles and comparative analysis of analogous structures. We will explore the key structural feature of thione-thiol tautomerism, the influence of the 3-methoxyphenyl substituent on chemical shifts, and provide a detailed experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the spectroscopic characteristics of this important class of heterocyclic compounds.

Molecular Structure and Tautomeric Considerations

The structural analysis of this compound is complicated by the potential for thione-thiol tautomerism, a phenomenon common to 1,2,4-triazole-3-thiol derivatives.[1][2][3] The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing an N-H bond and a C=S double bond).

Extensive studies on similar 1,2,4-triazole systems have demonstrated that the thione tautomer is predominantly favored in both solid and solution states.[1][4][5] This preference is critical for spectral interpretation, as it dictates the presence of a labile N-H proton signal instead of an S-H proton signal. Our subsequent analysis is therefore based on the assumption that the thione form is the major species observed in a typical NMR experiment conducted in a polar aprotic solvent like DMSO-d₆.

Figure 1: Thione-thiol tautomeric equilibrium of the title compound.

For clarity in the following sections, the atoms of this compound (thione form) are numbered as shown below.

Figure 2: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The proton NMR spectrum can be logically divided into four distinct regions: the labile NH proton, the aromatic protons of the phenyl ring, the lone triazole proton, and the methoxy group protons. The choice of DMSO-d₆ as a solvent is strategic; its high polarity effectively solvates the molecule, and its hydrogen bond accepting nature slows the exchange rate of the labile N-H proton, allowing it to be observed as a distinct, often broad, signal.[6][7]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Rationale & Notes |

| N²-H | 13.5 - 14.5 | Broad Singlet (br s) | 1H | - | This proton is highly deshielded due to its attachment to the electronegative nitrogen and its involvement in intermolecular hydrogen bonding. Similar NH protons in 1,2,4-triazole-3-thiones are consistently observed in this downfield region.[1][8] |

| H⁵ | 8.5 - 8.8 | Singlet (s) | 1H | - | As the sole proton on the electron-deficient triazole ring, it experiences significant deshielding from the adjacent nitrogen atoms. It appears as a singlet as there are no adjacent protons within three bonds.[8] |

| H²' | 7.45 - 7.55 | Triplet (t) | 1H | J ≈ 2.0 | This proton appears as a "pseudo-triplet" or a narrow multiplet. It is meta-coupled to H⁴' and ortho-coupled to H⁶', but since the triazole is a bulky substituent, the chemical environment makes it distinct. Often appears as a singlet-like peak in low-resolution spectra. |

| H⁶' | 7.35 - 7.45 | Doublet of Doublets (dd) | 1H | J (ortho) ≈ 8.0, J (meta) ≈ 2.0 | Ortho-coupled to H⁵' and meta-coupled to H²'. The electron-withdrawing nature of the triazole ring deshields this proton relative to benzene (7.36 ppm).[9] |

| H⁵' | 7.25 - 7.35 | Triplet (t) | 1H | J (ortho) ≈ 8.0 | This proton is ortho-coupled to H⁴' and H⁶', resulting in a triplet. Its chemical shift is influenced by both the meta-triazole and meta-methoxy groups. |

| H⁴' | 7.00 - 7.10 | Doublet of Doublets (dd) | 1H | J (ortho) ≈ 8.0, J (meta) ≈ 2.0 | Ortho-coupled to H⁵' and meta-coupled to the methoxy group's carbon. The electron-donating resonance effect of the OCH₃ group shields this position, shifting it upfield.[10] |

| -OCH₃ | 3.80 - 3.90 | Singlet (s) | 3H | - | The methoxy group protons are characteristic and appear as a sharp singlet in a well-defined region.[11] They are isolated from other protons, hence no coupling is observed. |

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

In ¹³C NMR spectroscopy with broadband proton decoupling, each unique carbon atom gives rise to a single peak. The chemical shifts are highly sensitive to the local electronic environment.

| Carbon(s) | Predicted δ (ppm) | Rationale & Notes |

| C³ (C=S) | 168.0 - 172.0 | The thione carbon is the most deshielded carbon in the molecule due to the large electronegativity difference with sulfur and its double bond character. This chemical shift is a hallmark of the thione tautomer.[1][4] |

| C³' | 159.5 - 160.5 | This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| C⁵ | 145.0 - 148.0 | This triazole carbon is deshielded by the adjacent nitrogen atoms (N¹ and N⁴). Its chemical shift is typical for carbons in five-membered aromatic heterocycles.[12] |

| C¹' | 135.0 - 136.0 | The ipso-carbon attached to the triazole ring. Its chemical shift is influenced by the substituent effect of the heterocyclic ring. |

| C⁵' | 130.0 - 131.0 | A standard aromatic CH carbon, its shift is close to that of benzene. |

| C⁶' | 120.0 - 121.0 | This carbon is ortho to the electron-withdrawing triazole ring, which has a moderate deshielding effect. |

| C²' | 116.0 - 117.0 | This carbon is para to the electron-donating methoxy group, experiencing significant shielding via the resonance effect. |

| C⁴' | 113.0 - 114.0 | This carbon is ortho to the electron-donating methoxy group and is therefore strongly shielded.[13] |

| -OCH₃ | 55.5 - 56.5 | The methoxy carbon exhibits a characteristic chemical shift in this region, making it readily identifiable.[11] |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data for structural confirmation. The use of 2D NMR techniques is highly recommended for unambiguous assignment.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of the synthesized this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of a high-purity deuterated solvent is critical to minimize interfering residual solvent signals.[14]

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm).[7]

4.2. Spectrometer Setup and 1D NMR Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

4.3. 2D NMR for Unambiguous Assignment To definitively confirm the proposed structure and assign all signals, the following 2D experiments are essential.

Figure 3: Workflow for NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. This experiment will confirm the coupling network within the 3-methoxyphenyl ring (H⁴' ↔ H⁵' ↔ H⁶').[15]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This will definitively link H⁵ to C⁵, H²' to C²', etc.[16]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the -OCH₃ protons to C³', and from the triazole H⁵ proton to C³ and the ipso-carbon C¹'.[16]

Conclusion

The comprehensive NMR analysis of this compound provides a unique spectral fingerprint essential for its unambiguous identification. The key diagnostic signals include the highly deshielded thione carbon (C³) above 168 ppm in the ¹³C spectrum and the corresponding labile N-H proton signal beyond 13 ppm in the ¹H spectrum, which together confirm the dominant thione tautomer. The distinct patterns of the 3-methoxyphenyl group and the singlet for the triazole C⁵-H provide further structural validation. By following the detailed experimental protocol and employing a suite of 1D and 2D NMR experiments, researchers can confidently verify the synthesis and purity of this valuable heterocyclic building block, ensuring the integrity of subsequent drug discovery and materials science applications.

References

- Amass, A. J. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.

-

Polshettiwar, V., & Klika, K. D. (2004). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 69(22), 7750–7755. Retrieved from [Link]

-

Wujec, M., et al. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Karpiak, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5199. Retrieved from [Link]

-

Sert, Y., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Ghotbi, Y., et al. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenylethan-1-one. Molbank, 2019(2), M1061. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. mdpi.com [mdpi.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. tandfonline.com [tandfonline.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound representative of scaffolds prevalent in medicinal chemistry and drug development.[1] Understanding the fragmentation pathways is critical for the structural elucidation, metabolite identification, and quality control of novel drug candidates. This document, intended for researchers and drug development professionals, details the primary fragmentation mechanisms under electrospray ionization (ESI), supported by mechanistic insights and established principles of mass spectrometry. We will explore fragmentation originating from the methoxyphenyl substituent, cleavage of the core N-aryl bond, and fission within the 1,2,4-triazole-thiol heterocycle. A validated experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data is also provided, ensuring a self-validating system for analysis.

Introduction

The Significance of 1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The functionalization of the triazole ring, as in the case of this compound, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.

The Imperative of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is an indispensable analytical tool for confirming molecular mass and deducing the structure of novel chemical entities.[3] In the context of drug development, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. The fragmentation pattern, or "fingerprint," generated in the mass spectrometer provides invaluable structural information, allowing scientists to piece together the molecule's architecture.[4] Electrospray ionization (ESI) is particularly well-suited for this class of compounds, as it is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) for structural analysis.[1][5]

Profile of this compound

The title compound possesses three distinct chemical features that dictate its fragmentation behavior: the methoxy-substituted phenyl ring, the nitrogen-rich 1,2,4-triazole heterocycle, and a reactive thiol group. The interplay between these groups under energetic conditions leads to a series of predictable and informative bond cleavages. The molecular weight of this compound (C₉H₉N₃OS) is 207.05 g/mol , which will serve as the basis for our analysis.

Predicted Fragmentation Mechanisms

Upon introduction into the mass spectrometer using positive mode ESI, the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺, at an m/z of approximately 208.05. The subsequent fragmentation of this ion can be rationalized through several competing pathways.

Pathway A: Fragmentation of the Methoxyphenyl Moiety

The methoxyphenyl group is a common site for initial fragmentation. The electron-donating nature of the methoxy group can stabilize adjacent positive charges, making cleavages related to this substituent particularly favorable.

-

Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This pathway is driven by the formation of a stable, resonance-stabilized oxonium ion. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[6][7]

-

Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, or through a concerted mechanism, the ion can subsequently lose carbon monoxide. Alternatively, a common fragmentation route for methoxyarenes involves the loss of neutral formaldehyde (30 Da).[7]

Pathway B: N-Aryl Bond Cleavage

Cleavage of the bond connecting the triazole nitrogen (N-4) and the phenyl ring is a significant fragmentation pathway. This fission results in two major, structurally informative ions.

-

Formation of the Methoxyphenyl Cation: This cleavage generates a protonated 3-methoxyphenylamine radical or, more commonly, the methoxyphenyl cation at m/z 107. This fragment can further decompose by losing formaldehyde (CH₂O) to yield the phenyl cation at m/z 77.[7]

-

Formation of the Triazole-Thiol Ion: The complementary fragment is the protonated 4H-1,2,4-triazole-3-thiol ion at m/z 102.

Pathway C: Fission of the 1,2,4-Triazole Ring

The heterocyclic core can also undergo characteristic ring-opening and fragmentation reactions. These pathways are typical for 1,2,4-triazole systems and provide confirmatory evidence for the core structure.[1][8]

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation of the triazole ring involves the elimination of a neutral HCN molecule (27 Da).[1]

-

Loss of Nitrogen (N₂): Expulsion of a stable dinitrogen molecule (28 Da) can also occur, often leading to the formation of a nitrilium ion.[1]

-

Loss of Thiocyanic Acid (HSCN): The presence of the thiol group enables the elimination of thiocyanic acid (59 Da), a characteristic fragmentation for triazole-thiols.

Summary of Key Predicted Fragment Ions

The following table summarizes the most likely and structurally significant fragment ions to be observed in the tandem mass spectrum of this compound.

| m/z (Monoisotopic) | Proposed Ion Structure / Neutral Loss | Associated Pathway |

| 208.05 | [M+H]⁺ | - |

| 193.03 | [M+H - •CH₃]⁺ | Pathway A |

| 181.04 | [M+H - HCN]⁺ | Pathway C |

| 180.05 | [M+H - N₂]⁺ | Pathway C |

| 178.04 | [M+H - CH₂O]⁺ | Pathway A |

| 149.05 | [M+H - HSCN]⁺ | Pathway C |

| 107.05 | [C₇H₇O]⁺ (Methoxyphenyl cation) | Pathway B |

| 102.01 | [C₂H₄N₃S]⁺ (Protonated Triazole-thiol) | Pathway B |

| 77.04 | [C₆H₅]⁺ (Phenyl cation, from m/z 107) | Pathway B |

Experimental Protocol for LC-MS/MS Analysis

To validate the proposed fragmentation pathways, the following experimental protocol is recommended. This method is designed to be robust and provide high-quality data for confident structural assignment.

Materials and Reagents

-

This compound standard

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

Methanol for sample dissolution

Sample Preparation

-

Prepare a 1 mg/mL stock solution of the standard in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water:ACN with 0.1% FA.

-

Vortex the final solution thoroughly.

-

Transfer the solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Parameters

-

System: Agilent 1260 Infinity HPLC System or equivalent.[1]

-

Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

-

System: Agilent 6120 single quadrupole mass spectrometer or a Q-TOF/Orbitrap for high-resolution data.[3]

-

Ion Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive.

-

Scan Range: m/z 50–300.

-

Capillary Voltage: 4000 V.[1]

-

Drying Gas (N₂): 10 L/min at 350 °C.

-

Fragmentor Voltage: Ramped (e.g., 70 V, 140 V, 210 V) to induce fragmentation and observe the evolution of fragment ions.[1][5]

-

MS/MS Analysis: Isolate the precursor ion at m/z 208.05 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum.

Experimental Workflow

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental chemical properties of its constituent functional groups. By systematically evaluating the fragmentation pathways originating from the methoxyphenyl moiety, the N-aryl bond, and the triazole-thiol core, a detailed and informative picture of the molecule's structure can be assembled. The generation of key fragment ions at m/z 193, 178, 107, and 102 provides strong evidence for the assigned structure. The experimental protocol outlined in this guide offers a reliable method for obtaining high-quality MS/MS data, enabling researchers to confidently identify and characterize this compound and its analogs in complex matrices. This foundational understanding is paramount for advancing drug discovery programs that utilize this important heterocyclic scaffold.

References

-

Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Link]

-

Semantic Scholar. Mass spectra of some 1,2,4-triazoles. [Link]

-

Chemical Communications. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

Carlson, E. E., et al. (2018). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Chemical Communications, 54(81), 11431-11434. [Link]

-

Aba, L. L., et al. (2020). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 34, 101533. [Link]

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

-

Postler, D., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(18), 12891-12900. [Link]

-

ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]

-

MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-84. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. SSRN Electronic Journal. [Link]

-

Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, (1), 22-31. [Link]

-

Shcherbyna, R. O., & Panasenko, O. I. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(1), 86-91. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

biological activity of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly those functionalized with a thiol group at the 3-position and an aryl moiety at the 4-position, exhibit a remarkable breadth of biological activities.[1] This guide focuses specifically on derivatives featuring a 4-(3-methoxyphenyl) substituent, a structural motif that modulates lipophilicity and electronic properties, thereby influencing pharmacological profiles. We will explore the synthetic strategies, the spectrum of biological activities including antimicrobial, anticancer, and antioxidant effects, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system for the discovery of novel therapeutic agents.

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, a structure that is stable and capable of extensive hydrogen bonding, contributing to high-affinity interactions with biological receptors and enzymes.[1][3] This scaffold is present in well-established drugs such as the antifungals fluconazole and itraconazole, and the anticancer agent letrozole.[1]

The introduction of a thiol (-SH) group at the C-3 position and an aryl group at the N-4 position creates the 4-aryl-4H-1,2,4-triazole-3-thiol core. This specific arrangement is crucial for its biological activity:

-

The Thiol Group: The molecule can exist in two tautomeric forms: the thione (=S) and thiol (-SH) forms. The acidic proton of the thiol group and the lone pair of electrons on the sulfur atom are key to its biological function, enabling it to act as a hydrogen donor for radical scavenging (antioxidant activity) and as a potent nucleophile or metal chelator, potentially disrupting microbial or cancer cell metalloenzymes.[4]

-

The 4-Aryl Substituent: This group significantly influences the molecule's overall properties. The 3-methoxyphenyl group, in particular, provides a unique balance of lipophilicity and electronic properties. The methoxy (-OCH₃) group is an electron-donating group which can enhance the electron density of the aromatic ring and influence binding interactions.[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a well-established multi-step pathway starting from a corresponding benzoic acid or benzoyl chloride.

General Synthetic Workflow

The most common route involves the cyclization of a substituted thiosemicarbazide precursor in an alkaline medium.[5][6] This process is efficient and allows for the introduction of various substituents at the 5-position of the triazole ring.

Caption: General synthetic workflow for triazole derivatives.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example for synthesizing the core triazole nucleus, which can be adapted for the 3-methoxyphenyl analog.[5][6]

-

Preparation of Potassium Dithiocarbazinate Salt: Dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol. Add carbon disulfide (CS₂) (0.1 mol) and a solution of potassium hydroxide (0.1 mol) in ethanol. Stir the mixture for 12-18 hours at room temperature. The precipitated salt is filtered, washed with ether, and dried.

-

Cyclization to Triazole: Reflux a mixture of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (N₂H₄·H₂O) (0.1 mol) in water for 4-6 hours. Monitor the reaction for the cessation of hydrogen sulfide (H₂S) evolution.

-

Isolation: Cool the reaction mixture and dilute with cold water. Acidify carefully with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Causality Insight: The use of a strong base (KOH) is essential for the deprotonation steps required for the cyclization of the thiosemicarbazide intermediate. Refluxing with excess hydrazine hydrate drives the reaction to completion, leading to the formation of the stable triazole ring.[6]

Spectrum of Biological Activities

Derivatives of the this compound scaffold have been investigated for a wide range of biological activities.

Antimicrobial and Antifungal Activity

1,2,4-triazole-3-thiol derivatives are widely recognized for their potent antimicrobial properties.[7][8] The presence of the N-C=S moiety is often implicated in their mechanism of action.

-

Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism involves the chelation of essential metal ions in microbial enzymes, disrupting cellular processes. Another proposed mechanism is the inhibition of ergosterol biosynthesis in fungi, similar to the action of azole antifungal drugs, which leads to damaged cell membranes.

-

Structure-Activity Relationship: Studies have shown that the introduction of electron-withdrawing groups (e.g., halogens like -Cl, -Br) or bulky substituents on a secondary aromatic ring (often attached at the 5-position or via a Schiff base at the 4-amino group) can significantly enhance antimicrobial and antifungal efficacy.[9][10]

Table 1: Representative Antimicrobial Activity Data

| Compound Derivative | Test Organism | Activity (Zone of Inhibition, mm) | Reference Standard |

|---|---|---|---|

| Schiff base (4-bromo) | S. aureus | 18 | Streptomycin (20) |

| Schiff base (4-nitro) | E. coli | 16 | Streptomycin (22) |

| Thiazolidinone deriv. | C. albicans | 19 | Ketoconazole (21) |

| Core Triazole | M. gypseum | 15 | Ketoconazole (21) |

Note: Data is representative and synthesized from multiple sources for illustrative purposes.[5][9]

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary screening technique to evaluate antimicrobial activity.[5][7]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

-

Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism over the agar surface.

-

Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) into each well. A solvent control and a standard antibiotic/antifungal are run in parallel.[7]

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, and its thiol derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][11]

-

Mechanism of Action: The anticancer effects are often multi-targeted. Proposed mechanisms include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the induction of apoptosis (programmed cell death) by interfering with pathways like the Hippo signaling pathway or by activating caspases.[3][12] The ability to chelate metal ions may also play a role by inhibiting metalloproteinases involved in tumor invasion and metastasis.

Caption: Plausible anticancer mechanisms of triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-